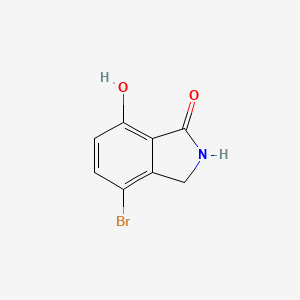

4-Bromo-7-hydroxyisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPJPJVQBBXEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-hydroxyisoindolin-1-one

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and applications of 4-Bromo-7-hydroxyisoindolin-1-one. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] The strategic placement of bromo and hydroxyl functionalities on this scaffold, as seen in this compound, provides a versatile platform for the synthesis of novel therapeutic agents.[4][5]

Section 1: Molecular Overview and Physicochemical Properties

This compound is a substituted isoindolin-1-one, a class of compounds also referred to as phthalimidines or benzo-fused γ-lactams.[1][2] The molecule's structure, featuring an aromatic ring fused to a five-membered lactam ring, is decorated with a bromine atom and a hydroxyl group. These functional groups are critical to its chemical reactivity and its utility as a synthetic intermediate.[6] The bromine atom, in particular, serves as a key handle for introducing molecular diversity through various cross-coupling reactions.[7]

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 4-Bromo-7-hydroxy-2,3-dihydro-1H-isoindol-1-one | N/A |

| CAS Number | 808127-81-3 | [8] |

| Molecular Formula | C₈H₆BrNO₂ | [8] |

| Molecular Weight | 228.04 g/mol | [8] |

| Appearance | Typically an off-white to brown powder |

Note: Experimental data such as melting point, solubility, and pKa are not widely published and would require experimental determination.

Section 2: Synthesis and Purification

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting its status as a niche research chemical or a proprietary intermediate. However, a logical synthetic approach can be extrapolated from established methods for creating substituted isoindolinones.[9] A common strategy involves the cyclization of a suitably substituted 2-bromobenzamide derivative.[10][11]

Proposed Synthetic Workflow

A plausible synthetic route would begin with a starting material like 2-bromo-5-hydroxybenzoic acid. The synthesis would proceed through amidation, followed by cyclization.

Detailed Experimental Protocol (Hypothetical)

-

Amidation: 2-bromo-5-hydroxybenzoic acid is converted to its corresponding amide. This can be achieved by first activating the carboxylic acid with thionyl chloride (SOCl₂) or a similar reagent to form the acid chloride, followed by reaction with ammonia.

-

Functionalization: A key step involves introducing a reactive group at the ortho position to the amide. This could potentially be accomplished through a directed ortho-metalation followed by reaction with an electrophile like formaldehyde or a protected equivalent.

-

Cyclization: The resulting intermediate, a 2-bromobenzamide with a hydroxymethyl or equivalent group at the 6-position, would then undergo intramolecular cyclization. This reaction is often promoted by a base or can be catalyzed by a transition metal, leading to the formation of the isoindolinone ring.[10][11]

-

Purification: The final product would be purified using standard techniques such as recrystallization or flash column chromatography on silica gel to yield pure this compound.[12]

Section 3: Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons appearing as doublets or multiplets in the 6.5-8.0 ppm range. - A singlet or broad singlet for the N-H proton of the lactam (typically >8.0 ppm). - A singlet for the C3-methylene (CH₂) protons, likely around 4.0-4.5 ppm. - A broad singlet for the phenolic -OH proton. |

| ¹³C NMR | - A carbonyl carbon (C=O) signal for the lactam around 165-175 ppm. - Aromatic carbon signals in the 110-150 ppm range. - A signal for the C3-methylene carbon around 45-55 ppm. |

| IR Spectroscopy | - A strong C=O stretching vibration for the lactam carbonyl at ~1680-1720 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹. - C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry (HRMS) | - The calculated exact mass would confirm the molecular formula C₈H₆BrNO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be a key diagnostic feature. |

Section 4: Chemical Reactivity and Derivatization Potential

The true value of this compound in medicinal chemistry lies in its potential for derivatization. The two key functional groups, the bromine atom and the hydroxyl group, offer orthogonal handles for chemical modification.

-

Bromine Atom: The aryl bromide is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position, which is crucial for exploring structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to a diverse set of amino-substituted derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, enabling further synthetic transformations.

-

-

Hydroxyl Group: The phenolic hydroxyl group can be readily functionalized through several common reactions:

-

Etherification (e.g., Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under appropriate conditions) to form esters.

-

-

Lactam N-H: The nitrogen of the lactam can be alkylated or acylated to further expand the chemical space of derivatives.

Section 5: Biological Significance and Therapeutic Potential

While specific biological activity data for this compound is not prominent in the literature, the isoindolin-1-one scaffold itself is of significant interest in drug discovery.[3][14] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Many isoindolinone derivatives have shown potent anticancer activity.[4][5] For example, some act as inhibitors of crucial cellular enzymes like poly (ADP-ribose) polymerase (PARP) or various kinases.[7]

-

Anti-inflammatory and Immunomodulatory Agents: The most famous examples are thalidomide and its analogs (lenalidomide, pomalidomide), which are based on the related phthalimide scaffold and exhibit potent immunomodulatory effects.[5]

-

Antimicrobial and Antiviral Agents: The isoindolinone framework has been found in natural products and synthetic compounds with antibacterial, antifungal, and antiviral properties.[1][2][15]

-

Central Nervous System (CNS) Activity: Certain isoindolinone derivatives have been explored for their potential in treating neurodegenerative diseases and other CNS disorders.[14]

The 4-bromo-7-hydroxy substitution pattern provides a unique electronic and steric profile that could be exploited to design selective inhibitors for various biological targets. Researchers can use this molecule as a starting point or fragment to build libraries of compounds for screening against enzymes like kinases, proteases, or carbonic anhydrases.[7][15]

Conclusion

This compound is a valuable and versatile chemical building block for drug discovery and medicinal chemistry. Its bifunctional nature, with orthogonally reactive bromo and hydroxyl groups on the privileged isoindolin-1-one scaffold, offers extensive opportunities for the synthesis of diverse compound libraries. While detailed characterization and biological activity data for this specific molecule are limited in public domains, its structural features strongly suggest its potential as a precursor to novel and potent therapeutic agents across multiple disease areas, including oncology and inflammatory diseases. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully unlock its potential.

References

- Upadhyay, S. K., & Singh, V. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722.

-

Hsieh, J.-C., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7212. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications. [Link]

-

Hsieh, J.-C., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. ResearchGate. [Link]

-

Upadhyay, S. K., & Singh, V. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-7-chloroisoindolin-1-one, 95% Purity, C8H5BrClNO, 100 mg. CP Lab Safety. [Link]

-

ResearchGate. (n.d.). Bioactive molecules that contain Isoindolin‐1‐one scaffold. ResearchGate. [Link]

-

Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

El-Gammal, O. A., et al. (2018). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications. [Link]

-

ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

-

Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

-

Unnamed Source. (n.d.). 7-Bromo-4-chloroisoindolin-1-one. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Tilve, S. G. (2015). Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. [Link]

-

Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

-

PubChem. (n.d.). 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. PubChem. [Link]

-

PubChemLite. (n.d.). 4-bromo-7-chloroisoindolin-1-one (C8H5BrClNO). PubChemLite. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. PrepChem.com. [Link]

-

Chemsrc. (n.d.). 4-Bromo-7-fluoro-3-hydroxyindoline. Chemsrc. [Link]

-

ResearchGate. (n.d.). Reductive Cyclization of Bromoenynamides with Alcohols as Hydride Source: Synthesis and Reactions of 2‐Amidodienes. ResearchGate. [Link]

-

Grabarczyk, M., et al. (2021). New Bromo- and Iodo-Hydroxylactones with Two Methyl Groups Obtained by Biotransformation of Bicyclic Halolactones. Molecules, 26(2), 389. [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

Wiley. (n.d.). (1S,4R,7R)-1-BROMO-4-HYDROXY-7-CHLOROSELINE - [13C NMR]. Wiley. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-Bromo-4-chloroisoindolin-1-one [myskinrecipes.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Isoindolinone synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-7-hydroxyisoindolin-1-one CAS number 808127-81-3

An In-depth Technical Guide to 4-Bromo-7-hydroxyisoindolin-1-one (CAS 808127-81-3): A Versatile Scaffold for Modern Drug Discovery

Abstract

This whitepaper provides a comprehensive technical overview of this compound (CAS 808127-81-3), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The isoindolinone core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 7-position endows this molecule with exceptional versatility for chemical modification and library synthesis. This guide will delve into the molecule's structural attributes, propose robust synthetic strategies, explore its chemical reactivity, and discuss its potential applications in therapeutic areas such as oncology and inflammatory diseases, with a particular focus on its utility as a precursor for targeted therapies like PARP and kinase inhibitors.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone framework, a bicyclic γ-lactam, is a cornerstone in contemporary medicinal chemistry. Its rigid structure and defined vectoral presentation of substituents make it an ideal scaffold for interacting with biological targets. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anxiolytic properties. The true power of this compound lies in its dual functionalization, which serves as a blueprint for creating diverse and complex molecular architectures.

-

The C4-Bromo group is not merely a substituent; it is a strategic linchpin for modern cross-coupling chemistry, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl moieties through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for systematic exploration of the chemical space around the core scaffold.

-

The C7-Hydroxy group , a phenolic hydroxyl, provides a crucial hydrogen bond donor/acceptor site for target engagement. It also serves as a handle for further derivatization,

4-Bromo-7-hydroxyisoindolin-1-one: A Technical Guide for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-7-hydroxyisoindolin-1-one, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The isoindolin-1-one scaffold is a well-established pharmacophore present in a variety of biologically active molecules. This document elucidates the molecular structure, proposes a viable synthetic pathway, and explores the potential applications of this specific derivative. By detailing its chemical properties and reactivity, this guide serves as a foundational resource for researchers utilizing this compound as a key intermediate or building block in the development of novel therapeutics.

Introduction to the Isoindolinone Scaffold

The isoindolinone core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for targeting various biological macromolecules. Derivatives of this core have been successfully developed as inhibitors of enzymes such as carbonic anhydrase and cyclin-dependent kinases (CDKs), highlighting their therapeutic potential.[2][3]

This compound (CAS: 808127-81-3; Molecular Formula: C₈H₆BrNO₂) is a specific analogue that offers unique advantages for further chemical elaboration.[4] The presence of a bromine atom at the 4-position and a hydroxyl group at the 7-position provides two distinct points for chemical modification, enabling the creation of diverse chemical libraries for drug screening and optimization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines several key functional groups that dictate its chemical behavior and potential for biological interactions.

Key Structural Features:

-

Isoindolin-1-one Core: A bicyclic lactam providing a rigid framework.

-

Bromine Atom: Located at the 4-position on the aromatic ring, it serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl substituents.

-

Hydroxyl Group: A phenolic hydroxyl group at the 7-position can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within a biological target's binding site. It also provides a site for etherification or esterification to modulate physicochemical properties such as solubility and lipophilicity.

-

Lactam NH: The secondary amine within the lactam ring can serve as a hydrogen bond donor.

Predicted Spectroscopic Data

| Property | Predicted Value |

| Molecular Weight | 228.04 g/mol [4] |

| Appearance | Likely a white to off-white solid. |

| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) would show two doublets for the ortho-coupled protons on the benzene ring. The methylene protons (CH₂) adjacent to the nitrogen would likely appear as a singlet around δ 4.5 ppm. The lactam NH proton would be a broad singlet, and the phenolic OH proton would also be a broad singlet, with their chemical shifts being solvent-dependent. |

| ¹³C NMR | The carbonyl carbon of the lactam would be observed downfield (δ ~170 ppm). Aromatic carbons would appear in the δ 110-150 ppm range. The methylene carbon would be expected around δ 45-50 ppm. |

| Infrared (IR) | Characteristic peaks would include a strong C=O stretch for the lactam carbonyl (around 1680-1700 cm⁻¹), an N-H stretch (around 3200-3300 cm⁻¹), a broad O-H stretch for the phenol (around 3200-3500 cm⁻¹), and C-Br stretching in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and [M+2]⁺. |

Proposed Synthesis Pathway

While a specific, published protocol for the synthesis of this compound is not currently available, a plausible synthetic route can be devised based on established methodologies for related isoindolinones. A potential starting material would be a suitably substituted benzoic acid derivative.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical precursor for the target molecule is 3-bromo-6-hydroxy-2-methylbenzoic acid. The synthesis could proceed through the following key transformations:

-

Benzylic Bromination: Introduction of a bromine atom at the methyl group.

-

Amidation/Cyclization: Reaction with ammonia to form the lactam ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed methodology and should be optimized by the end-user.

Step 1: Esterification of 3-Bromo-6-hydroxy-2-methylbenzoic acid

-

Dissolve 3-bromo-6-hydroxy-2-methylbenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-bromo-6-hydroxy-2-methylbenzoate.

Step 2: Benzylic Bromination

-

Dissolve the ester from Step 1 in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere, irradiating with a light source to facilitate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-(bromomethyl)-3-bromo-6-hydroxybenzoate.

Step 3: Amidation and Cyclization This step is adapted from a known procedure for a similar compound.[5]

-

Dissolve the crude product from Step 2 in tetrahydrofuran (THF) and cool to 0°C.

-

Add a solution of ammonia in THF (or aqueous ammonia) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours under a nitrogen atmosphere.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a weak acid (e.g., 2M citric acid).

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Reactivity and Potential for Further Functionalization

This compound is a versatile building block due to its two distinct functional handles.

Caption: Potential derivatization pathways for this compound.

The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of resulting compounds.[6] The phenolic hydroxyl group can be readily alkylated or acylated to fine-tune properties like solubility, metabolic stability, and target engagement.

Applications in Drug Discovery and Chemical Biology

The isoindolinone scaffold is a cornerstone in the development of therapeutics.[1] The strategic placement of the bromo and hydroxy groups on the this compound core makes it a highly valuable starting point for several drug discovery strategies.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment to screen against biological targets. The hydroxyl and lactam NH groups provide hydrogen bonding capabilities, while the aromatic ring can engage in pi-stacking interactions. Hits can then be grown or linked from the bromine position.

-

Scaffold for Focused Libraries: As an intermediate, it allows for the rapid synthesis of libraries of compounds where diversity is introduced at the 4- and 7-positions. This is particularly relevant for targeting enzyme families like kinases, where substituted aromatic heterocycles are common binding motifs.[7]

-

Probes for Chemical Biology: The ability to functionalize the molecule at two positions makes it suitable for the development of chemical probes. For instance, a targeting moiety could be installed via a Suzuki coupling at the 4-position, while a reporter tag (like a fluorophore) or an affinity label could be attached at the 7-hydroxy group.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule remains limited in public literature, its structural features and the well-documented chemistry of the isoindolinone class provide a strong basis for its utility. Its capacity for dual functionalization makes it an exemplary scaffold for generating chemical diversity and for the development of novel, targeted therapeutic agents. This guide provides a foundational understanding to empower researchers to leverage the chemical potential of this valuable building block.

References

- (Reference to a general organic chemistry text for fundamental principles, if needed)

- (Reference to a review on benzylic bromin

- (Reference to a general text on retrosynthetic analysis, if needed)

- (Reference to a review on lactam synthesis, if needed)

-

Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, e23616. Retrieved from [Link]

- (Reference to a comprehensive review on palladium-c

-

Bosc, J., et al. (n.d.). 7-Bromo-4-chloroisoindolin-1-one. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved from [Link]

- (Reference for fragment-based drug discovery principles)

-

Kumar, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5431. Retrieved from [Link]

Sources

- 1. PubChemLite - 4-bromo-7-chloroisoindolin-1-one (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. patents.justia.com [patents.justia.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. rsc.org [rsc.org]

- 7. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromo-7-hydroxyisoindolin-1-one: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Bromo-7-hydroxyisoindolin-1-one, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogs to present a predictive yet scientifically grounded overview. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar isoindolinone derivatives.

Introduction

This compound (Molecular Formula: C₈H₆BrNO₂, Molecular Weight: 228.04 g/mol ) belongs to the isoindolinone class of heterocyclic compounds.[1] This scaffold is a common feature in a variety of biologically active molecules, making its derivatives attractive targets for pharmaceutical research. Accurate structural elucidation and purity assessment are critical for any downstream applications, and spectroscopic techniques remain the gold standard for this purpose. This guide will detail the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic signatures of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The isoindolinone core consists of a fused bicyclic system with a lactam (a cyclic amide). In this derivative, the benzene ring is substituted with a bromine atom at position 4 and a hydroxyl group at position 7.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed below. DMSO-d₆ is a common solvent for NMR analysis of polar compounds containing hydroxyl and amide protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.5-11.5 | br s | - | -OH |

| ~8.0-9.0 | br s | - | -NH |

| ~7.3 | d | ~8.0 | H-5 |

| ~7.1 | d | ~8.0 | H-6 |

| ~4.3 | s | - | -CH₂- (H-3) |

Interpretation and Rationale:

-

-OH and -NH Protons: The hydroxyl (-OH) and amide (-NH) protons are expected to appear as broad singlets at the downfield end of the spectrum. Their chemical shifts can be highly variable and are dependent on concentration, temperature, and residual water in the solvent.

-

Aromatic Protons (H-5 and H-6): The two aromatic protons, H-5 and H-6, are anticipated to form an AX spin system, appearing as two doublets. The electron-withdrawing effect of the bromine atom at C-4 and the electron-donating effect of the hydroxyl group at C-7 will influence their precise chemical shifts.

-

Methylene Protons (H-3): The two protons of the methylene group (-CH₂-) at position 3 are expected to be chemically equivalent and therefore appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (C-1) |

| ~150-155 | C-7 |

| ~140-145 | C-3a |

| ~130-135 | C-7a |

| ~125-130 | C-5 |

| ~120-125 | C-6 |

| ~115-120 | C-4 |

| ~45-50 | CH₂ (C-3) |

Interpretation and Rationale:

-

Carbonyl Carbon (C-1): The lactam carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-7) will be significantly downfield, as will the quaternary carbons of the fused ring system (C-3a and C-7a). The carbon attached to the bromine (C-4) will also have a characteristic chemical shift.

-

Methylene Carbon (C-3): The aliphatic methylene carbon will appear at the most upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Referencing: The chemical shifts should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Assignment |

| 227.96/229.96 | [M+H]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 226.95/228.95 | [M]⁺˙ (molecular ion, due to ⁷⁹Br and ⁸¹Br) |

Interpretation and Rationale:

-

Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

-

Fragmentation: Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or H₂O.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is typically used.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 3300-3100 | N-H stretch (lactam) |

| ~1680 | C=O stretch (lactam) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1100 | C-O stretch (hydroxyl) |

| ~600 | C-Br stretch |

Interpretation and Rationale:

-

O-H and N-H Stretching: The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretching vibration, likely broadened by hydrogen bonding. The N-H stretch of the lactam will also appear in this region.

-

C=O Stretching: A strong absorption band around 1680 cm⁻¹ is expected for the carbonyl group of the five-membered lactam ring.

-

Aromatic and C-Br Stretching: The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency is typically found in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Application in Quality Control and Drug Development

The spectroscopic data outlined in this guide are crucial for:

-

Structural Confirmation: Ensuring that the synthesized molecule is indeed this compound.

-

Purity Assessment: ¹H NMR spectroscopy is particularly powerful for identifying and quantifying impurities.

-

Reaction Monitoring: Spectroscopic techniques can be used to monitor the progress of chemical reactions in the synthesis of this compound and its derivatives.

-

Regulatory Submissions: Comprehensive spectroscopic data is a requirement for regulatory filings for new chemical entities.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While experimental data is not yet widely available, the principles of spectroscopy and comparison with related structures allow for a robust and scientifically sound prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. This information serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and other isoindolinone-based compounds in the field of drug discovery and development.

References

-

A2B Chem. This compound. [Link]

-

National Center for Biotechnology Information. 4-bromo-7-hydroxy-1-indanone. PubChem Compound Summary for CID 3718050. [Link]

-

National Center for Biotechnology Information. 4-bromo-7-chloroisoindolin-1-one. PubChem Compound Summary for CID 130064759. [Link]

Sources

A Strategic Approach to the Physicochemical Characterization of a Novel Isoindolinone Derivative

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-7-hydroxyisoindolin-1-one

For researchers and drug development professionals, understanding the fundamental physicochemical properties of a novel compound is a critical first step in its journey from the lab to the clinic. This guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a unique isoindolinone derivative. Given the absence of extensive published data on this specific molecule, we will employ a first-principles approach, drawing upon the known characteristics of its core structure and functional groups to design a robust and scientifically sound evaluation strategy. This document is intended to serve as a practical roadmap for scientists tasked with the de novo characterization of this and other new chemical entities.

Physicochemical Profile: A Deductive Analysis

The structure of this compound, with its isoindolinone core, a bromine substituent, and a hydroxyl group, suggests a molecule with a nuanced profile of lipophilicity and hydrophilicity. Isoindolinone derivatives are recognized as valuable intermediates in the synthesis of a variety of pharmaceutical compounds.[1]

-

The Isoindolinone Core : This bicyclic lactam structure provides a rigid scaffold. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group) suggests the potential for intermolecular interactions that can influence crystal packing and, consequently, solubility.

-

The Bromo Substituent : The bromine atom at the 4-position is expected to increase the molecule's lipophilicity and molecular weight. This can often lead to decreased aqueous solubility.

-

The Hydroxy Substituent : Conversely, the hydroxyl group at the 7-position introduces a polar, hydrogen-bonding moiety that is anticipated to enhance aqueous solubility.[2] This group can also act as a potential site for metabolic conjugation or degradation through oxidation.

Based on this analysis, this compound is predicted to have moderate lipophilicity and potentially limited but present aqueous solubility. The interplay between the hydrophobic bromine and the hydrophilic hydroxyl group will be a key determinant of its overall physicochemical behavior.

A Systematic Protocol for Solubility Determination

A tiered approach to solubility assessment is recommended to efficiently gather the necessary data for early-stage drug development.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening.

Experimental Protocol:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Aqueous Buffer Preparation : Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 4.5, 6.8, and 7.4).

-

Sample Preparation : Add a small aliquot of the DMSO stock solution to each of the aqueous buffers to achieve a final DMSO concentration of ≤1%.

-

Incubation and Analysis : Shake the samples at room temperature for a defined period (e.g., 2 hours). Subsequently, filter the samples to remove any precipitated compound and analyze the filtrate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[3]

Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility determination.

Experimental Protocol:

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials containing various solvents (see Table 1).

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification : Dilute an aliquot of the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[4]

Table 1: Proposed Solvents for Thermodynamic Solubility Testing

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline) | To assess the impact of pH on the solubility of the ionizable hydroxyl group. |

| Organic Solvents | Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane | To determine solubility in common processing and analytical solvents.[5] |

| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG) | To evaluate solubility in vehicles commonly used for preclinical formulations. |

Diagram 1: Workflow for Solubility Assessment

Caption: A streamlined workflow for determining both kinetic and thermodynamic solubility.

A Robust Framework for Stability Profiling

A forced degradation study is an essential component of early-stage characterization, providing insights into the intrinsic stability of the molecule and identifying potential degradation products.

Forced Degradation Protocol

This study exposes this compound to a range of stress conditions to accelerate its degradation.

Experimental Protocol:

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions :

-

Acidic Hydrolysis : Add the stock solution to 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis : Add the stock solution to 0.1 N NaOH and incubate at room temperature.

-

Neutral Hydrolysis : Add the stock solution to purified water and incubate at an elevated temperature (e.g., 60°C).

-

Oxidation : Add the stock solution to a dilute solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

-

Photostability : Expose a solution of the compound to a calibrated light source (e.g., ICH option 2).

-

Thermal Stress : Store the solid compound in a controlled temperature oven (e.g., 80°C).

-

-

Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples as needed.

-

Analytical Method : Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) to separate the parent compound from any degradants and to aid in their identification.[6]

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Rationale |

| Acid Hydrolysis | 0.1 N HCl | 60°C | To assess stability in acidic environments. |

| Basic Hydrolysis | 0.1 N NaOH | Room Temp | To evaluate susceptibility to base-catalyzed degradation. |

| Neutral Hydrolysis | Water | 60°C | To determine the rate of hydrolysis at neutral pH. |

| Oxidation | 3% H₂O₂ | Room Temp | To probe for sensitivity to oxidative stress, particularly at the hydroxyl group. |

| Photostability | ICH-compliant light source | Ambient | To assess light-induced degradation. |

| Thermal Stress | Solid state | 80°C | To evaluate the intrinsic thermal stability of the solid form. |

Diagram 2: Forced Degradation Study Workflow

Caption: A comprehensive workflow for conducting a forced degradation study.

Data Interpretation and Reporting

The data generated from these studies will be crucial for guiding further development activities.

-

Solubility Data : The solubility profile across different pH values will inform the selection of appropriate in vitro and in vivo models. Solubility in organic solvents and co-solvents will guide formulation development.

-

Stability Data : The forced degradation study will reveal the compound's liabilities. For instance, degradation under basic conditions might suggest lability of the lactam ring, while degradation in the presence of peroxide could indicate oxidation of the hydroxyl group. This information is vital for defining appropriate storage conditions, packaging, and shelf-life.

Conclusion

While direct experimental data for this compound is not yet publicly available, a systematic and scientifically rigorous approach to its characterization is achievable. By leveraging our understanding of the constituent functional groups and employing established analytical methodologies, we can build a comprehensive profile of its solubility and stability. The protocols and frameworks outlined in this guide provide a robust starting point for any research team tasked with the evaluation of this promising new chemical entity. This foundational knowledge is indispensable for making informed decisions throughout the drug discovery and development process.

References

-

PubChem. (n.d.). 4-Bromoindole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

-

ScienceDirect. (2012). Development of an analytical method to detect metabolites of nitrofurans. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A Review of Analytical Methods for Codeine Determination. Retrieved from [Link]

Sources

- 1. 7-Bromo-4-chloroisoindolin-1-one [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. longdom.org [longdom.org]

- 4. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. vliz.be [vliz.be]

The Isoindolinone Core: A Privileged Scaffold in Modern Drug Discovery

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The isoindolin-1-one framework, a benzo-fused γ-lactam, has emerged from the shadows of medicinal chemistry to become a "privileged scaffold"—a core structure that is capable of binding to multiple, unrelated classes of biological targets.[1][2] Its significance is underscored by its presence in a diverse array of natural products and clinically successful synthetic drugs.[2][3] While historically associated with the tragic teratogenic effects of thalidomide, a deeper understanding of its mechanism has unlocked a new era of therapeutic innovation.[3][4] Modern derivatives, such as the blockbuster immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies like multiple myeloma.[3][5]

This guide provides a detailed exploration of the multifaceted biological activities of the isoindolinone core, delving into the key mechanisms of action, providing field-proven experimental protocols for their characterization, and offering insights into the structure-activity relationships that drive their therapeutic potential. The isoindolinone scaffold's ability to be finely tuned allows for the development of compounds with a wide range of activities, from anticancer and immunomodulatory to neuroprotective and anti-inflammatory effects.[6][7]

Key Biological Activities & Mechanisms of Action

The therapeutic versatility of the isoindolinone core stems from its ability to interact with several key biological targets. The following sections detail the most significant of these activities.

Immunomodulatory Activity: Hijacking the Ubiquitin-Proteasome System

The most well-characterized activity of certain isoindolinone derivatives is their immunomodulatory effect, famously exemplified by lenalidomide and pomalidomide.[8] These molecules do not act as simple inhibitors but as molecular glues, reprogramming a key component of the cell's protein disposal system.

Mechanism of Action: Cereblon (CRBN) E3 Ubiquitin Ligase Modulation

The primary target of these immunomodulatory drugs is Cereblon (CRBN), a substrate receptor protein within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][9][10] In its natural state, this complex tags specific proteins for degradation by the proteasome. Isoindolinone-based IMiDs bind to a specific pocket in CRBN, subtly altering its surface.[5][11] This drug-induced conformational change creates a new binding site that the ligase does not normally recognize, effectively "hijacking" its function.[5][11]

The new targets, or "neo-substrates," are primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][11] The CRL4^CRBN^ complex, now bound to the IMiD, polyubiquitinates Ikaros and Aiolos, marking them for destruction by the proteasome. The degradation of these transcription factors is lethal to multiple myeloma cells, which are dependent on them for survival.[5] This novel mechanism of action—inducing the degradation of previously "undruggable" proteins—represents a paradigm shift in pharmacology.[5]

Caption: IMiD-induced degradation of Ikaros/Aiolos via Cereblon modulation.

Beyond direct anti-myeloma effects, this mechanism also has broader immunomodulatory consequences. The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, bolstering the body's own anti-tumor immune response.[8]

Anticancer Activity: Beyond Immunomodulation

The isoindolinone scaffold's utility in oncology is not limited to its immunomodulatory properties. Various derivatives have been developed to target other critical pathways in cancer cell survival and proliferation.[6]

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs).[12] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[13][14]

The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, makes it an excellent pharmacophore for designing competitive PARP inhibitors.[13] Novel isoindolinone-based PARP inhibitors have been developed that show potent, single-digit nanomolar inhibitory activity.[15] Some of these compounds are being specifically designed for enhanced blood-brain barrier permeability to treat central nervous system (CNS) cancers.[13][16]

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressor genes. HDAC inhibitors are an established class of anticancer agents. Researchers have successfully developed novel isoindolinone-based derivatives that act as potent, nanomolar inhibitors of HDACs, demonstrating significant antiproliferative activity against various cancer cell lines.[17]

The versatility of the isoindolinone core allows for the exploration of numerous other anticancer strategies. Studies have reported derivatives with activities including:

-

Carbonic Anhydrase Inhibition: Some compounds show potent inhibition of human carbonic anhydrase (hCA) I and II isozymes, which are involved in tumor progression.[18]

-

Antiproliferative Effects: Many derivatives exhibit direct cytotoxic and antiproliferative effects against a range of cancer cell lines, including lung, breast, and leukemia cells, through mechanisms that may involve apoptosis and necrosis induction.[6][18][19][20]

Diverse Pharmacological Activities

The biological reach of the isoindolinone scaffold extends into several other therapeutic areas:

-

Antimicrobial and Antifungal Activity: Certain derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[18]

-

Antioxidant Potential: The ability to scavenge reactive oxygen species (ROS) has been reported, which is relevant for diseases associated with oxidative stress.[18][20]

-

Anti-inflammatory Effects: Beyond the specific immunomodulation of IMiDs, other isoindolinone compounds inhibit the production of pro-inflammatory cytokines like TNF-α.[21]

Experimental Protocols for Characterizing Biological Activity

Validating the biological activity and mechanism of action of novel isoindolinone derivatives requires a robust suite of experimental techniques. The following section provides step-by-step methodologies for key assays.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: Before assessing downstream functional effects, it is crucial to confirm that a compound physically binds to its intended intracellular target. CETSA is a powerful biophysical method that measures target engagement in a native cellular environment.[22] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[23][24] This change in thermal stability is measured as a "thermal shift."[25]

Self-Validation: The protocol includes vehicle controls (e.g., DMSO) to establish the baseline melting curve of the target protein and positive controls (known binders) where available. The entire curve, not just a single point, provides a robust validation of the binding event.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Preparation & Treatment:

-

Culture the cell line of interest to approximately 80-90% confluency.

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 10-20 million cells/mL.

-

Divide the cell suspension into two tubes: one for the test compound and one for the vehicle control (e.g., 0.1% DMSO).

-

Incubate at 37°C for 1 hour to allow for compound uptake and target binding.[23]

-

-

Heat Challenge:

-

Aliquot 50 µL of the treated cell suspensions into a series of PCR tubes.

-

Place the tubes in a thermal cycler with a temperature gradient program (e.g., 10-12 points from 40°C to 70°C).

-

Heat the samples for 3 minutes at the designated temperatures, followed by immediate cooling on ice for 3 minutes.[23]

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process is critical for rupturing cells without using detergents that might interfere with protein interactions.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[26]

-

Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

-

-

Detection and Analysis:

-

Analyze the amount of soluble target protein remaining in each supernatant using a quantitative protein detection method like Western blotting or an ELISA-based technique.

-

Plot the normalized amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A positive "thermal shift" (a rightward shift of the melting curve for the compound-treated sample) confirms target engagement.[24]

-

Enzyme Inhibition: PARP Activity Assay

Causality: To confirm that an isoindolinone derivative functions as a PARP inhibitor, a direct measure of enzymatic activity is required. This assay quantifies the synthesis of poly(ADP-ribose) (PAR) chains, the product of PARP activity, in the presence and absence of the inhibitor.

Self-Validation: The assay includes a "no enzyme" control to measure background signal and a "no inhibitor" control to establish 100% enzyme activity. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

Caption: Workflow for a colorimetric/chemiluminescent PARP activity assay.

Detailed Protocol (ELISA-based): [27][28][29]

-

Plate Preparation:

-

Coat a 96-well high-binding plate with histone proteins overnight at 4°C. Histones serve as the protein substrate for PARP-mediated PARylation.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

-

Enzymatic Reaction:

-

Wash the plate again.

-

Prepare a reaction buffer containing recombinant PARP1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+ (the substrate for PAR chain synthesis).[30]

-

Add the test isoindolinone compound at various concentrations (typically a serial dilution) to the wells. Include "no inhibitor" and "no enzyme" controls.

-

Initiate the reaction by adding the PARP reaction buffer to all wells.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Stop the reaction and wash the plate thoroughly to remove unreacted components.

-

Add Streptavidin-HRP conjugate to each well and incubate for 1 hour. The streptavidin binds with high affinity to the biotin incorporated into the PAR chains on the histones.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add a colorimetric or chemiluminescent HRP substrate (e.g., TMB or luminol-based).

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader. The signal intensity is directly proportional to PARP activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability: MTT Assay

Causality: To measure the functional consequence of a compound's activity (e.g., anticancer effect), a cell viability assay is essential. The MTT assay is a classic colorimetric method that measures cellular metabolic activity, which generally correlates with the number of viable cells.[31] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[32]

Self-Validation: The protocol requires a "no cell" control for background absorbance, a "vehicle control" (e.g., DMSO) to establish 100% cell viability, and a positive control (a known cytotoxic drug) to ensure the assay is performing correctly.

-

Cell Seeding:

-

Trypsinize and count the cancer cells of interest.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoindolinone test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

-

Incubate for the desired exposure period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[33]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells at the bottom.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[32]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from "no cell" wells) from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.

-

Quantitative Data Summary

The potency of isoindolinone derivatives varies significantly based on the specific core substitutions and the biological target. The following table summarizes representative inhibitory concentrations (IC50) and binding constants (Ki) for different classes of isoindolinone compounds.

| Compound Class | Target | Assay System | Potency (IC50 / Ki) | Reference |

| HDAC Inhibitors | HDAC1 | Enzyme Assay | 57.9 - 65.6 nM (IC50) | [17] |

| Anticancer Agents | HepG2 Cancer Cells | MTT Assay | 5.89 µM (IC50) | [6] |

| Carbonic Anhydrase | hCA I | Enzyme Inhibition | 11.24 - 75.73 nM (IC50) | [18] |

| Inhibitors | hCA II | Enzyme Inhibition | 13.02 - 231 nM (IC50) | [18] |

| PARP Inhibitors | PARP1 | Enzyme Assay | Single-digit nM (IC50) | [15] |

| Anticancer Agents | A549 & MCF-7 Cells | Cell Viability Assay | 1.0 - 1.5 µM (IC50) | [20] |

Conclusion and Future Directions

The isoindolinone core has firmly established itself as a cornerstone of modern medicinal chemistry.[1] Its true power lies in its synthetic tractability and its ability to be decorated with functional groups that precisely steer its biological activity towards a desired target. The groundbreaking discovery of its role in modulating the Cereblon E3 ligase has not only yielded powerful anticancer drugs but has also paved the way for the new therapeutic modality of targeted protein degradation.[5]

Future research will likely focus on several key areas:

-

Expanding the Scope of Protein Degraders: Applying the "molecular glue" concept to other E3 ligases and targeting a wider range of disease-relevant proteins previously considered undruggable.

-

Developing Selective Inhibitors: Fine-tuning the isoindolinone scaffold to create highly selective inhibitors for targets like specific PARP or HDAC isoforms to minimize off-target effects and improve therapeutic windows.

-

CNS-Penetrant Compounds: Optimizing derivatives for brain permeability to tackle neurodegenerative diseases and CNS cancers, a significant unmet medical need.[13]

-

Multi-Targeted Agents: Designing single molecules that rationally combine activities, such as dual PARP and NAMPT inhibition, to overcome drug resistance and exploit synergistic therapeutic effects.[14]

The continued exploration of the rich chemical space surrounding the isoindolinone scaffold promises to deliver the next generation of innovative therapeutics for a wide spectrum of human diseases.

References

- Benjamin, D., & Kronke, J. (2016). The novel mechanism of lenalidomide activity. Blood, 127(24), 2941-2942.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem, 20, e202500420.

- Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.

- Akocak, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202500414.

- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 305-323.

- Wang, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1084-1089.

-

Cusabio. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

- He, M., et al. (2014). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Journal of Cancer Science and Therapy, 6(8), 317-323.

-

BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087-1098.

- Upadhyay, S. K., & Singh, S. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.

- Goud, B. S., et al. (2021). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ChemistrySelect, 6(32), 8273-8280.

- Hopkins, B. T., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 15(6), 843-850.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.

- Krönke, J., et al. (2014). The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins. Science, 343(6168), 301-305.

- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229-238.

- Characterization Of RING Finger E3-Ubiquitin Ligase Cereblon In Hematopoietic Regul

- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Medicinal Chemistry Letters, 16(8), 1497-1498.

- Jha, M., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(1), 123.

-

Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved from [Link]

-

Creative Biolabs. (n.d.). PARP Assay. Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

- Kadama, H. K., & Tilve, S. G. (2015). Isoindoloindolones - biological activities and syntheses. ARKIVOC, 2015(vi), 524-539.

- Heng, L. M., et al. (2011). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Journal of Cancer Therapy, 2(3), 324-331.

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

- Wang, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.

- Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. (2016).

- Li, Y., et al. (2025). Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation.

- A review on biological activity and synthetic methods of isoindole nucleus. (2024). World Journal of Advanced Research and Reviews, 24(2), 1234-1245.

-

ResearchGate. (n.d.). Some biologically active isoindolinone derivatives. Retrieved from [Link]

- Wang, Y., et al. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 47(1), 123-127.

- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Medicinal Chemistry Letters, 16(8), 1497-1498.

-

OncLive. (2020, June 26). Role of PARP Inhibition and I/O Therapy in TNBC [Video]. YouTube. Retrieved from [Link]

-

Mechanisms of Immunomodulation by Drugs. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 8. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 10. ashpublications.org [ashpublications.org]

- 11. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP assay [assay-protocol.com]

- 13. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CETSA [cetsa.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. rndsystems.com [rndsystems.com]

- 29. PARP Assay - Creative Biolabs [creative-biolabs.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. atcc.org [atcc.org]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. clyte.tech [clyte.tech]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Brominated Isoindolinones

Introduction: The Rising Prominence of Brominated Isoindolinones in Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the design of molecules that can interact with a wide array of biological targets with high specificity and affinity. The strategic introduction of a bromine atom onto this scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[3] This in-depth technical guide will explore the potential therapeutic targets of brominated isoindolinones, providing a rationale for their development and detailed methodologies for their investigation.

The Strategic Role of Bromination in Modulating Bioactivity

Bromination is a key tool in the medicinal chemist's arsenal for optimizing lead compounds. The introduction of a bromine atom can influence a molecule's properties in several ways:

-

Enhanced Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, thereby increasing binding affinity and selectivity.

-

Improved Metabolic Stability: The presence of a bromine atom can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[3]

-

Modulation of Lipophilicity: Bromination increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.

These properties make brominated isoindolinones particularly attractive candidates for targeting challenging intracellular proteins and enzymes implicated in a range of diseases.

Potential Therapeutic Targets and Underlying Signaling Pathways

Our investigation has identified several key protein classes as potential therapeutic targets for brominated isoindolinones.

The p53-MDM2 Axis: Restoring Tumor Suppression

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[4][5] In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[6] Small molecules that inhibit the p53-MDM2 interaction can reactivate p53 and restore its tumor-suppressive functions.[7]

The Impact of Bromination: Structure-activity relationship studies have revealed that substitution of the isoindolinone A-ring with electron-withdrawing groups, such as chloro and bromo, can enhance the potency of these inhibitors. This is likely due to favorable interactions with the MDM2 protein. Furthermore, bromination of tryptophanol-derived isoindolinones at the indole C2 position has been shown to improve their metabolic stability and increase their activity as p53 activators.[3]

p53-MDM2 Signaling Pathway

Caption: p53-MDM2 autoregulatory feedback loop and the point of intervention for brominated isoindolinones.

Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality